molecular formula C13H17BrO B7847351 (3-Bromophenyl)(cyclohexyl)methanol

(3-Bromophenyl)(cyclohexyl)methanol

Cat. No.: B7847351
M. Wt: 269.18 g/mol
InChI Key: CJJAYOUEMHOFOF-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(cyclohexyl)methanol: is a chemical compound with the molecular formula C₁₃H₁₇BrO It consists of a bromophenyl group attached to a cyclohexyl ring, with a hydroxyl group (-OH) attached to the methylene carbon

Synthetic Routes and Reaction Conditions:

  • Bromination of Phenylcyclohexanol: One common synthetic route involves the bromination of phenylcyclohexanol using bromine (Br₂) in the presence of a suitable catalyst, such as iron (III) bromide (FeBr₃).

  • Reduction of Bromophenyl Ketone: Another method involves the reduction of a bromophenyl ketone using reducing agents like lithium aluminum hydride (LiAlH₄) to form the desired compound.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The choice of reagents and solvents is optimized to minimize by-products and environmental impact.

Chemical Reactions Analysis

(3-Bromophenyl)(cyclohexyl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reduction: The compound can be reduced to form the corresponding cyclohexylmethanol or phenylmethanol using reducing agents like sodium borohydride (NaBH₄).

  • Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂CrO₄, acidic conditions.

  • Reduction: NaBH₄, LiAlH₄, methanol.

  • Substitution: NaOH, KI, polar aprotic solvents.

Major Products Formed:

  • Oxidation: 3-Bromophenylcyclohexanone, 3-Bromophenylcyclohexanoic acid.

  • Reduction: Cyclohexylmethanol, Phenylmethanol.

  • Substitution: 3-Iodophenyl(cyclohexyl)methanol, 3-Chlorophenyl(cyclohexyl)methanol.

Scientific Research Applications

(3-Bromophenyl)(cyclohexyl)methanol: has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand the interaction of brominated compounds with biological systems.

  • Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (3-Bromophenyl)(cyclohexyl)methanol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

(3-Bromophenyl)(cyclohexyl)methanol: can be compared with other similar compounds, such as:

  • 3-Chlorophenyl(cyclohexyl)methanol: Similar structure but with a chlorine atom instead of bromine.

  • 3-Iodophenyl(cyclohexyl)methanol: Similar structure but with an iodine atom instead of bromine.

  • Phenylcyclohexanol: Lacks the bromine atom.

Uniqueness: The presence of the bromine atom in This compound imparts unique chemical and physical properties compared to its chloro- and iodo- analogs, making it particularly useful in certain applications.

Properties

IUPAC Name

(3-bromophenyl)-cyclohexylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h4,7-10,13,15H,1-3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJAYOUEMHOFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC(=CC=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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